molecular formula C9H14O2 B14499425 7-Methyloct-6-ene-2,5-dione CAS No. 63297-56-3

7-Methyloct-6-ene-2,5-dione

Cat. No.: B14499425
CAS No.: 63297-56-3
M. Wt: 154.21 g/mol
InChI Key: TXGWLXQVXZHSKD-UHFFFAOYSA-N
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Description

7-Methyloct-6-ene-2,5-dione is an organic compound with a unique structure that includes both a double bond and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyloct-6-ene-2,5-dione can be achieved through several methods. One common approach involves the reaction of 5-hydroxy-4-methyloct-6-en-3-one with specific reagents under controlled conditions . The reaction typically requires the use of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at low temperatures, followed by the addition of other reactants .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions

7-Methyloct-6-ene-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Electrophiles: Halogens (Br2, Cl2), hydrogen halides (HBr, HCl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-Methyloct-6-ene-2,5-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development.

    Medicine: Research into its biological activity could lead to new therapeutic agents.

    Industry: It can be used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Methyloct-6-ene-2,5-dione involves its ability to participate in various chemical reactions due to the presence of the double bond and carbonyl groups. These functional groups allow the compound to act as both an electrophile and a nucleophile in different reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Methyloct-6-ene-2,5-dione include:

  • 4-Methyloct-6-ene-3,5-dione
  • 5-Hydroxy-4-methyloct-6-en-3-one

Properties

CAS No.

63297-56-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

7-methyloct-6-ene-2,5-dione

InChI

InChI=1S/C9H14O2/c1-7(2)6-9(11)5-4-8(3)10/h6H,4-5H2,1-3H3

InChI Key

TXGWLXQVXZHSKD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CCC(=O)C)C

Origin of Product

United States

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